molecular formula C17H25NO B066476 N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine CAS No. 175136-27-3

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine

Cat. No.: B066476
CAS No.: 175136-27-3
M. Wt: 259.4 g/mol
InChI Key: GXCYRUOTOFUODM-UHFFFAOYSA-N
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Description

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine (CAS 175136-27-3) is a high-purity fine chemical with a molecular weight of 259.386 g/mol supplied for advanced research and development purposes. This compound, characterized by a melting point of 208°C and a boiling point of 356.3°C at 760 mmHg, serves as a critical pharmaceutical intermediate and building block in organic synthesis . Its structural features, including the tert-butyl group and dihydroindene core, make it a valuable scaffold for developing novel compounds with potential applications in material science and fragrance chemistry, where modified indane structures are explored for their olfactory properties . The hydroxylamine functional group suggests potential utility as a spin trap or antioxidant in mechanistic studies, analogous to other tert-butyl-nitrone compounds known to trap free radicals in biological systems, although specific applications for this molecule require further investigation . As a specialist intermediate, it is produced under strict quality control in facilities equipped with 2000L to 5000L reactors, ensuring scalable production from laboratory to commercial quantities . This product is intended FOR RESEARCH USE ONLY and is strictly not for diagnostic, therapeutic, or human use. Researchers are provided with comprehensive documentation, including Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), to support their experimental work.

Properties

IUPAC Name

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-11(18-19)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10,19H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYRUOTOFUODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352391
Record name N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-27-3
Record name 1-[6-(1,1-Dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Hydroxylamine with Ketone Precursors

The primary synthesis involves the condensation of hydroxylamine (NH2_2OH) with a ketone precursor, 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming an imine intermediate that tautomerizes to the oxime.

Mechanistic Steps :

  • Deprotonation : Hydroxylamine is deprotonated by a strong base (e.g., LDA, NaOH) to generate the nucleophilic NH2_2^- species.

  • Nucleophilic Attack : The NH2_2^- attacks the electrophilic carbonyl carbon of the ketone.

  • Tautomerization : The intermediate undergoes tautomerization to stabilize the oxime structure.

Steric hindrance from the tert-butyl and dimethyl groups on the dihydroindenyl ring necessitates prolonged reaction times or elevated temperatures compared to simpler oximes.

Detailed Preparation Protocols

Standard Hydroxylamine-Ketone Condensation

Procedure :

  • Reagents :

    • 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Lithium diisopropylamide (LDA, 1.1 eq) in THF

    • Saturated NaHCO3_3 for workup

  • Steps :

    • Dissolve hydroxylamine hydrochloride in THF and cool to −5°C.

    • Add LDA dropwise to generate the reactive NH2_2^- species.

    • Introduce the ketone precursor dissolved in THF and stir for 2–4 hours at 20°C.

    • Quench with saturated NaHCO3_3, extract with ethyl acetate, and concentrate.

    • Crystallize from isopropyl ether to obtain the oxime as a white solid.

Yield : 75–83%.

Alternative Base Systems

Patent WO2016075703A2 describes using potassium hydroxide (KOH) in DMF for analogous oxime formations:

  • Conditions : 30–60°C, 12-hour reaction time.

  • Advantages : Avoids cryogenic conditions but requires rigorous pH control.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature−5°C to 20°CPrevents side reactions (e.g., over-oxidation)
SolventTHFEnhances solubility of hydrophobic ketone
BaseLDA > KOHHigher selectivity for oxime formation

Steric and Electronic Considerations

  • The tert-butyl group at the 6-position of the dihydroindenyl ring slows reaction kinetics due to steric shielding of the carbonyl group.

  • Electron-donating methyl groups stabilize the intermediate imine, favoring tautomerization.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 1.28 (s, 9H, tert-butyl)

    • δ 1.45 (s, 6H, dimethyl)

    • δ 8.12 (s, 1H, oxime NH)

  • LC-MS : m/z 259.4 [M+H]+^+.

Purity Assessment

  • HPLC : >99% purity using a C18 column (MeCN/H2_2O gradient).

Industrial-Scale Challenges and Solutions

Key Challenges

  • Low Solubility : The hydrophobic dihydroindenyl group necessitates polar aprotic solvents (e.g., THF).

  • Byproduct Formation : Over-condensation or oxidation products require careful stoichiometric control.

Mitigation Strategies

  • Stepwise Addition : Incremental introduction of the ketone precursor minimizes exothermic side reactions.

  • Crystallization Optimization : Isopropyl ether yields larger crystals for improved filtration .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Parent Compound: Celestolide (ADBI)

  • IUPAC Name: 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone
  • Molecular Formula : C₁₇H₂₄O (MW: 244.37 g/mol)
  • Key Properties :
    • Log Kow: 6.6 (high lipophilicity)
    • Solubility: 0.015 mg/L
    • Vapor Pressure: 0.020 Pa
    • Henry’s Law Constant: 1801 Pa·m³/mol .

Comparison :

  • The oxime derivative has a higher molecular weight (259.39 vs. 244.37 g/mol) and lower volatility (boiling point 356.3°C vs. 309.1°C for ADBI) due to the hydroxylamine group .

Phantolide (AHMI)

  • IUPAC Name: 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone
  • Molecular Formula : C₁₈H₂₆O (MW: 258.40 g/mol)
  • Key Properties :
    • Log Kow: 6.7
    • Solubility: 0.027 mg/L
    • Vapor Pressure: 0.024 Pa .

Comparison :

  • AHMI’s higher Log Kow (6.7 vs. ~6.6 for ADBI) suggests greater lipophilicity than both ADBI and the oxime derivative, favoring persistence in lipid-rich environments.
  • The oxime derivative’s lower vapor pressure (implicit from boiling point) may reduce atmospheric mobility compared to AHMI.

Cashmeran (DPMI)

  • IUPAC Name : 1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one
  • Molecular Formula : C₁₅H₂₂O (MW: 218.34 g/mol)
  • Key Properties :
    • Log Kow: 4.9
    • Solubility: 0.17 mg/L
    • Vapor Pressure: 5.2 Pa .

Comparison :

  • DPMI’s lower Log Kow (4.9 vs. 6.6 for ADBI) indicates reduced lipophilicity, making it less persistent in biological systems compared to the oxime derivative.
  • The oxime’s higher molecular weight and polar group may enhance interactions with organic matter in aquatic systems, unlike DPMI’s higher volatility (vapor pressure 5.2 Pa vs. 0.020 Pa for ADBI) .

Environmental and Application Considerations

Environmental Persistence

  • ADBI and AHMI are frequently detected in wastewater and surface waters due to their high Log Kow and resistance to degradation .
  • The oxime derivative’s polar functional group may enhance biodegradability, reducing environmental persistence compared to its parent compound.

Biological Activity

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine, also known as 1-[6-(tert-butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl]ethanone oxime, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity through various studies and findings.

  • Molecular Formula : C17H24N2O
  • Molecular Weight : 288.38 g/mol
  • CAS Number : 175136-27-3

The biological activity of this compound is primarily attributed to its ability to act as a hydroxylamine derivative. Hydroxylamines are known to participate in redox reactions and can act as nucleophiles in various biochemical processes. This compound may exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.

Antioxidant Activity

Research indicates that hydroxylamines can exhibit significant antioxidant activities. For instance, studies have shown that related compounds can reduce oxidative stress in cellular models, suggesting that this compound may similarly protect cells from oxidative damage.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. In particular:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibition, which is critical for treating neurodegenerative diseases such as Alzheimer's.
  • Carbonic Anhydrase (CA) : Some studies indicate that hydroxylamine derivatives can inhibit CA isoenzymes, which are important for maintaining acid-base balance in the body.

Case Studies and Research Findings

StudyFindings
Aouad et al. (2014)Investigated Mannich bases and found that similar compounds exhibited potent antibacterial and antifungal activities. The study suggests potential applications in antimicrobial therapy.
Aeluri et al. (2015)Reported on the synthesis of Mannich bases with significant antiproliferative activity against cancer cell lines. Although not directly tested on N-[1-(6-tert-butyl...], it indicates a trend in related compounds showing anticancer properties.
Science.gov (2018)Highlighted the biological activity of Mannich bases as potential cholinesterase inhibitors, suggesting that compounds like N-[1-(6-tert-butyl... could be explored for similar effects.

Toxicity and Safety Profile

The toxicity profile of this compound remains largely unexplored in the literature. However, related compounds often require thorough investigation into their safety for potential therapeutic uses.

Q & A

Q. What synthetic strategies are recommended for preparing N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Condensation reactions between hydroxylamine derivatives and ketone precursors (e.g., 6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl ethyl ketone) are a primary route.
  • Optimize reaction parameters:
    • Temperature : 60–80°C to balance reaction rate and byproduct formation.
    • Catalysts : Use acetic acid or ammonium acetate to facilitate imine formation .
  • Monitor progress via TLC or HPLC with UV detection (λ ~255 nm, based on analogous compounds) .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign dihydroindenyl protons (δ 1.2–2.8 ppm for tert-butyl and methyl groups) and hydroxylamine protons (δ 8.0–9.5 ppm for imine protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydroindenyl core .
  • IR Spectroscopy : Confirm N–O (~1250 cm⁻¹) and C=N (~1640 cm⁻¹) stretches .
  • X-ray Crystallography : Use SHELXL for refinement. Prepare crystals via slow evaporation in dichloromethane/methanol. Address disorder in tert-butyl groups with ISOR/DFIX restraints .

Q. How can researchers screen for potential biological activity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target enzymes (e.g., monoamine oxidases) using fluorometric or spectrophotometric substrates.
    • IC50 determination: Dose-response curves with 8–10 concentrations (0.1–100 µM) .
  • Receptor Binding Studies :
    • Radioligand displacement assays (e.g., [³H]serotonin for neurotransmitter receptors).
    • Use membrane preparations from transfected HEK293 cells .
  • Cytotoxicity Screening : MTT assay in HepG2 or HEK293 cell lines (24–48 hr exposure) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reactivity in nucleophilic additions or cyclization reactions?

Methodological Answer:

  • Steric Hindrance Analysis :
    • Compare reaction rates with/without tert-butyl via kinetic studies (e.g., pseudo-first-order conditions).
    • Use DFT calculations (Gaussian 16) to map steric maps and transition-state geometries .
  • Solvent Optimization : Employ polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates and mitigate steric barriers .
  • Substituent Effects : Synthesize analogs with smaller alkyl groups (e.g., methyl vs. tert-butyl) to isolate steric contributions .

Q. How can crystallographic data resolve contradictions in reported biological activity (e.g., conflicting IC50 values)?

Methodological Answer:

  • Crystal Structure-Activity Relationships (CSAR) :
    • Correlate X-ray-derived bond lengths (e.g., C=N) with enzymatic IC50 values.
    • Use SHELXL to refine electron density maps and identify conformational flexibility .
  • Dynamic Simulations :
    • Perform molecular dynamics (GROMACS) to simulate receptor-ligand interactions.
    • Compare binding modes of active vs. inactive conformers .
  • Batch Variability Check : Analyze synthetic batches via LC-MS to rule out impurities (e.g., oxidized byproducts) .

Q. What computational approaches predict binding affinity to neurotransmitter receptors?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina with receptor structures (PDB: 4U14 for serotonin receptors).
    • Score poses using binding energy (ΔG) and hydrogen-bonding networks .
  • Free Energy Perturbation (FEP) :
    • Calculate relative binding free energy for analogs with modified substituents.
    • Validate with experimental IC50 data .
  • Pharmacophore Modeling (MOE) :
    • Define essential features (e.g., hydroxylamine moiety, hydrophobic tert-butyl) for QSAR studies .

Q. How can researchers address solubility challenges in in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG400/saline mixtures (≤10% DMSO) for intravenous administration.
  • Prodrug Design : Synthesize phosphate or acetylated derivatives for enhanced aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation .

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